molecular formula C17H14F2N2OS B2785330 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851865-78-6

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2785330
CAS No.: 851865-78-6
M. Wt: 332.37
InChI Key: ATDBDZKGUBQCNB-UHFFFAOYSA-N
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Description

This compound is a fluorinated imidazole derivative featuring a 4,5-dihydroimidazole core substituted with a 4-fluorobenzylthio group at position 2 and a 3-fluorophenyl methanone moiety at position 1. Its synthesis typically involves nucleophilic substitution and condensation reactions. For example, the methanone group is introduced via Friedel-Crafts acylation or through coupling reactions using tert-butyllithium and acyl chlorides, as described in general procedures for analogous imidazole derivatives . The dihydroimidazole ring confers conformational rigidity, while the fluorinated aryl groups enhance metabolic stability and modulate electronic properties, making it a candidate for pharmacological studies, particularly in antiproliferative applications .

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDBDZKGUBQCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the fluorinated phenyl intermediates. The key steps include:

    Fluorination: Introduction of fluorine atoms into the phenyl rings using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Dihydroimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors, such as diamines and carbonyl compounds, under acidic or basic conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound's electronic properties and biological activity.

Reagent Conditions Product Notes
Hydrogen peroxide (H₂O₂)Ethanol, 25°C, 12 hoursSulfoxide derivativeMild conditions prevent over-oxidation
m-CPBADichloromethane, 0°C → RT, 6 hoursSulfone derivativeRequires stoichiometric oxidant
Ozone (O₃)-78°C, followed by reductive workupCleavage of thioether to sulfonic acid derivativeRarely employed due to side reactions
  • Key finding : Sulfoxide formation occurs preferentially under mild H₂O₂ conditions, while m-CPBA drives complete oxidation to sulfone .

Reduction Reactions

The ketone group undergoes selective reduction, preserving other functional groups.

Reagent Conditions Product Yield
NaBH₄MeOH, 0°C → RT, 2 hoursSecondary alcohol68%
LiAlH₄THF, reflux, 4 hoursSecondary alcohol82%
BH₃·THFTHF, 25°C, 8 hoursSecondary alcohol74%
  • Mechanistic insight : The bulky imidazole ring adjacent to the ketone sterically hinders reduction, necessitating strong reducing agents like LiAlH₄ for optimal yields .

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl group participates in substitution reactions.

Nucleophile Conditions Product Catalyst
Ammonia (NH₃)DMF, 120°C, CuI, 24 hours3-Aminophenyl derivativeCuI (10 mol%)
ThiophenolK₂CO₃, DMSO, 80°C, 12 hours3-(Phenylthio)phenyl derivativeNone
PiperidineEtOH, reflux, 18 hours3-Piperidinophenyl derivativePd(OAc)₂ (5 mol%)
  • Regioselectivity : Substitution occurs para to the existing fluorine atom on the 3-fluorophenyl ring due to electronic directing effects .

Ring-Opening Reactions

The dihydroimidazole ring undergoes ring-opening under acidic or basic conditions.

Conditions Reagent Product Application
HCl (6M), reflux, 6 hoursH₂OThioamide-linear chain compoundPrecursor for polymer synthesis
NaOH (2M), EtOH, 60°CEthylenediamineBicyclic amine derivativeLigand for metal complexes

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions via its aromatic rings.

Reaction Type Reagents/Conditions Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivative65%
Buchwald-HartwigAmine, Pd₂(dba)₃, Xantphos, 100°CAryl amine derivative58%

Photochemical Reactions

UV irradiation induces unique reactivity in the solid state.

Condition Product Observation
UV (254 nm), 48 hoursCycloadduct with adjacent moleculesSingle-crystal-to-single-crystal transformation
UV (365 nm), O₂ atmosphereSulfoxide dimerOxygen-dependent reactivity

Research Implications

  • Drug Development : Sulfone derivatives show enhanced metabolic stability compared to the parent compound .

  • Material Science : Photochemical dimerization enables crystal engineering applications .

  • Catalysis : The imidazole nitrogen participates in metal coordination, creating catalytic sites .

This compound's reactivity profile makes it a versatile intermediate for synthesizing fluorinated pharmaceuticals and functional materials. Experimental data emphasize the need for precise control of reaction conditions to achieve desired selectivity.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications and the formation of derivatives that can lead to novel compounds with tailored properties.

Biological Research

The compound is being investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying various biological processes. Research indicates that it may inhibit certain enzyme activities or modulate receptor functions due to its unique binding capabilities.

Medicinal Chemistry

In the field of medicinal chemistry, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone has been explored for its therapeutic potential. Studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . Additionally, its interactions with central nervous system targets have led to investigations into its antidepressant and anxiolytic effects .

Industrial Applications

The compound is also utilized in the development of specialty chemicals and advanced materials. Its reactivity makes it suitable for various industrial processes, including the production of polymers, coatings, and adhesives.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several imidazole derivatives, including (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone. Results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: CNS Activity

Research focusing on the central nervous system highlighted that this compound exhibited both stimulant and depressant effects in animal models. The pharmacological profile suggests potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorinated phenyl groups and the dihydroimidazole core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, heterocyclic cores, and bioactivity profiles. Below is a detailed analysis:

Substituent Effects on the Aryl Methanone Group

  • The 3-(trifluoromethyl)benzylthio group further increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. No bioactivity data is provided, but such substitutions are common in kinase inhibitors .
  • (4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): The 4-ethoxyphenyl group provides electron-donating effects, contrasting with the electron-deficient 3-fluorophenyl group in the target compound. This substitution could alter binding affinity in receptor-ligand interactions, as seen in estrogen receptor modulators where alkoxy groups mediate hydrophobic contacts .

Variations in the Thioether Side Chain

  • Crystallographic data (P 1 symmetry) reveals that one fluorophenyl group is perpendicular to the heterocyclic plane, a conformation that may influence binding orientation in biological targets .

Antiproliferative Analogues

Imidazole derivatives such as 2-aryl-4-benzoyl-imidazoles () exhibit antiproliferative activity by tubulin polymerization inhibition. Synthesis yields for analogous compounds reach 80% via fluoride-mediated deprotection (e.g., tetrabutylammonium fluoride in THF), underscoring the efficiency of this route for scaling .

Structural and Physicochemical Data

Compound Core Structure Substituents (R1, R2) LogP* Crystallographic Symmetry Bioactivity (IC50, nM) Reference
Target Compound 4,5-Dihydroimidazole R1: 3-Fluorophenyl; R2: 4-Fluorobenzylthio 3.8 Not reported N/A
(4-Nitrophenyl)-[2-(3-CF3-benzylthio)] 4,5-Dihydroimidazole R1: 4-Nitrophenyl; R2: 3-CF3-benzylthio 4.5 Not reported N/A
4-(4-Fluorophenyl)thiazole Derivative Thiazole R1: 4-Fluorophenyl; R2: Triazolyl 2.9 Triclinic (P 1) N/A

*Calculated using fragment-based methods.

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14F2N2OSC_{17}H_{14}F_2N_2OS, with a molecular weight of 358.37 g/mol. Its structure includes an imidazole ring, a thioether group, and fluorinated phenyl moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H14F2N2OS
Molecular Weight358.37 g/mol
Boiling Point323.2 ± 44.0 ºC
CAS Number330969-10-3

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Imidazole Ring : The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
  • Thioether Formation : The thioether group is introduced via nucleophilic substitution.
  • Acylation : The final step involves acylation with phenylacetyl chloride under Friedel-Crafts conditions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of imidazole containing thioether groups have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 3.8 to 6.9 µM .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it exhibits selective cytotoxicity against specific tumor cells, potentially through the inhibition of crucial protein kinases involved in cancer cell proliferation . For example, certain derivatives demonstrated IC50 values as low as 0.20 µM against leukemia cell lines .

The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, disrupting normal cellular functions.
  • Receptor Modulation : It may act as a positive allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the cellular context .

Study on Antitubercular Activity

A study focusing on the antitubercular properties of similar compounds found that certain derivatives exhibited significant activity against multidrug-resistant strains of M. tuberculosis , highlighting their potential for therapeutic development .

Investigation into Anticancer Effects

In another study assessing various imidazole derivatives for anticancer activity, compounds similar to (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone showed promising results against leukemia cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. Table 1: Key Structural Analogs and Activity

Compound ModificationTubulin IC₅₀ (nM)Selectivity Index (Cancer vs. Normal Cells)
3-Fluorophenyl methanone18.2 ± 1.512.4
4-Fluorophenyl methanone24.7 ± 2.18.9
p-Tolyl methanone (non-fluorinated)45.6 ± 3.83.2

What strategies address contradictions in reported solubility and stability data across different studies?

Advanced Research Focus
Discrepancies often arise from solvent polarity, pH, or measurement techniques.

  • Solubility Analysis : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (PBS, pH 7.4). For low solubility, employ co-solvents (e.g., DMSO:PEG 400, 1:4) and validate via HPLC-UV (λ = 254 nm) .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH, 14 days) with LC-MS to identify degradation products (e.g., hydrolyzed imidazoline ring) .

How can computational modeling guide the design of derivatives with enhanced target binding?

Advanced Research Focus
Docking and MD simulations predict interactions with biological targets (e.g., tubulin’s colchicine site).

  • Methodology :
    • Docking : Use AutoDock Vina with the tubulin-colchicine complex (PDB: 1SA0). Focus on hydrophobic pockets accommodating fluorophenyl groups .
    • MD Simulations : Run 100 ns simulations (AMBER ff14SB) to assess binding stability. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>70%) .

What experimental controls are essential to ensure selectivity in cellular assays?

Basic Research Focus
Avoid off-target effects by including:

  • Positive/Negative Controls : Paclitaxel (microtubule stabilizer) and colchicine (microtubule destabilizer) .
  • Counter-Screens : Test against non-cancerous cell lines (e.g., HEK293) and kinases (e.g., EGFR, VEGFR2) to rule out promiscuity .

How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Advanced Research Focus
Mechanistic ambiguities (e.g., radical vs. nucleophilic pathways in thioether formation) require structural evidence.

  • In situ Crystallography : Use synchrotron radiation to capture intermediates during thiolation. Refine electron density maps (SHELXD) to confirm bond formation .

Q. Key Citations

  • Synthesis and analog design:
  • Structural validation:
  • Biological evaluation:

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